3,5-Dimethyl-4-(dimethylamino)azobenzene
Overview
Description
3,5-Dimethyl-4-(dimethylamino)azobenzene is an organic compound belonging to the class of azobenzenes. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, with dimethylamino and methyl substituents on the benzene rings. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-(dimethylamino)azobenzene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:
Diazotization: Aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with a dimethylaniline derivative under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-(dimethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic reagents like halogens or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydrazo compounds or amines.
Substitution: Various substituted azobenzenes.
Scientific Research Applications
3,5-Dimethyl-4-(dimethylamino)azobenzene has several applications in scientific research:
Chemistry: Used as a dye and in the study of azo compounds’ photochemical properties.
Biology: Employed in staining techniques and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-4-(dimethylamino)azobenzene involves its interaction with molecular targets through the azo group. The compound can undergo photoisomerization, where the trans form converts to the cis form upon exposure to light. This property is exploited in various applications, including molecular switches and sensors. The compound’s interaction with biological molecules can lead to changes in their structure and function, making it useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminoazobenzene: Similar structure but with different substitution patterns.
Methyl Red: A related azo dye used as a pH indicator.
Disperse Black 3: Another azo compound used as a dye.
Uniqueness
3,5-Dimethyl-4-(dimethylamino)azobenzene is unique due to its specific substitution pattern, which imparts distinct photochemical and chemical properties. Its ability to undergo photoisomerization and its vibrant color make it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
N,N,2,6-tetramethyl-4-phenyldiazenylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3/c1-12-10-15(11-13(2)16(12)19(3)4)18-17-14-8-6-5-7-9-14/h5-11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXMWTSMGOCHQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N(C)C)C)N=NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038253 | |
Record name | Benzenamine, N,N,2,6-tetramethyl-4-(2-phenyldiazenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20557-73-7 | |
Record name | 3,5-Dimethyl-4-(dimethylamino)azobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020557737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N,N,2,6-tetramethyl-4-(2-phenyldiazenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIMETHYL-4-(DIMETHYLAMINO)AZOBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C69G3FF7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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